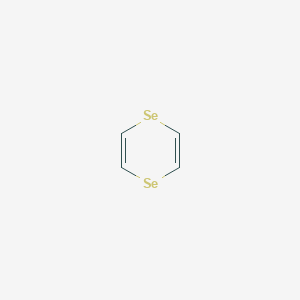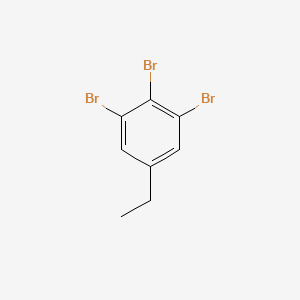
1,2,3-Tribromo-5-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromo-5-ethylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where three bromine atoms and one ethyl group are substituted on the benzene ring
準備方法
The synthesis of 1,2,3-Tribromo-5-ethylbenzene can be achieved through several methods. One common approach involves the bromination of ethylbenzene using bromine in the presence of a catalyst. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-60°C. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the benzene ring.
Industrial production methods may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the use of alternative brominating agents and optimized reaction conditions can further improve the efficiency of the synthesis.
化学反応の分析
1,2,3-Tribromo-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,2,3-Tribromo-5-ethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It can be used as a probe to study the interactions of brominated compounds with biological systems. Its bromine atoms can participate in halogen bonding, which is important in protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its brominated structure may contribute to the development of new drugs with enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials. Its brominated structure imparts flame retardant properties, making it useful in the manufacturing of flame retardant materials.
作用機序
The mechanism by which 1,2,3-Tribromo-5-ethylbenzene exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine atoms can form halogen bonds with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
類似化合物との比較
1,2,3-Tribromo-5-ethylbenzene can be compared with other tribromobenzene derivatives such as 1,2,4-tribromobenzene and 1,3,5-tribromobenzene. While all these compounds share the tribromo substitution pattern, their unique substitution positions lead to different chemical and physical properties. For example, 1,3,5-tribromobenzene has a higher melting point compared to 1,2,3-tribromobenzene due to its more symmetrical structure . Additionally, the presence of the ethyl group in this compound imparts different reactivity and solubility properties compared to its non-ethylated counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis, a useful probe in biological studies, and a potential intermediate in pharmaceutical development. Further research and development can unlock new applications and enhance our understanding of this intriguing compound.
特性
分子式 |
C8H7Br3 |
|---|---|
分子量 |
342.85 g/mol |
IUPAC名 |
1,2,3-tribromo-5-ethylbenzene |
InChI |
InChI=1S/C8H7Br3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |
InChIキー |
ZWQZQLNCSBKQQB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
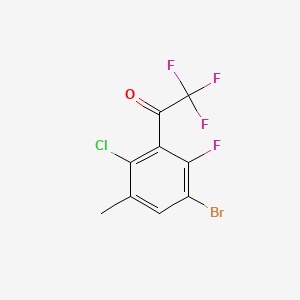

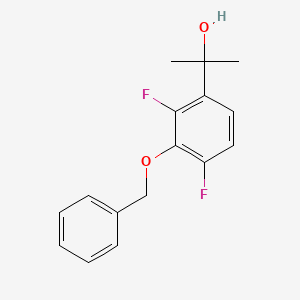

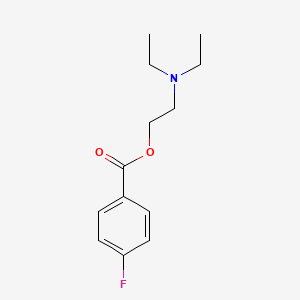
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
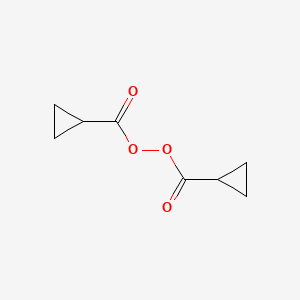
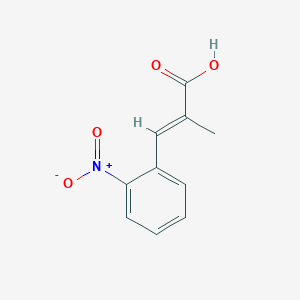

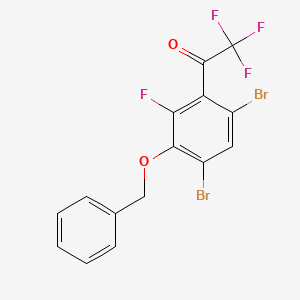
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
